molecular formula C17H11Cl2N3O3 B3743847 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B3743847
M. Wt: 376.2 g/mol
InChI Key: XVFWNPQERGFTST-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl groups and a hydroxypyrimidine core.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the iminomethyl intermediate. This intermediate is then reacted with a hydroxypyrimidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea: This compound has a similar chlorophenyl structure but differs in its core structure, leading to different chemical and biological properties.

    1-(2-Chlorophenyl)-3-phenylurea: This compound lacks the additional chlorophenyl group, resulting in distinct reactivity and applications.

    1-(2-Chlorophenyl)-3-cyclopropylurea: The presence of a cyclopropyl group in this compound introduces unique steric and electronic effects, differentiating it from this compound.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3/c18-10-4-3-5-11(8-10)20-9-12-15(23)21-17(25)22(16(12)24)14-7-2-1-6-13(14)19/h1-9,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFWNPQERGFTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Reactant of Route 6
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1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

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